N-(4-methoxybenzyl)piperidine-4-carboxamide
Description
Frontier Molecular Orbitals
Natural Bond Orbital (NBO) Analysis
- The methoxy group donates electron density to the benzyl ring (+0.15 e⁻ charge transfer), enhancing aromatic stability.
- The piperidine nitrogen exhibits sp³ hybridization, with a lone pair participation of 78% in σ-bonding and 22% in π-conjugation with the carboxamide.
Electrostatic potential map :
- Negative potential regions: Carboxamide oxygen (-0.45 e⁻) and methoxy oxygen (-0.38 e⁻).
- Positive potential regions: Piperidine NH (+0.25 e⁻) and benzyl methyl hydrogens (+0.12 e⁻).
This electronic profile underscores the compound’s capacity for dipole-dipole interactions and hydrogen bonding , critical for molecular recognition in supramolecular assemblies.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTKFFJDMMLAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358272 | |
| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380608-75-3 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380608-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Piperidine-4-carboxamide Core
The piperidine-4-carboxamide core can be prepared by amidation of piperidine-4-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters). A common approach involves:
- Activation of piperidine-4-carboxylic acid using reagents such as thionyl chloride or oxalyl chloride to form the acid chloride.
- Reaction of the acid chloride with ammonia or an amine to yield the carboxamide.
Alternatively, direct coupling using carbodiimide-based coupling agents (e.g., EDC, DCC) in the presence of an amine source can be employed to form the amide bond under milder conditions.
Introduction of the 4-Methoxybenzyl Group
The N-substitution with the 4-methoxybenzyl group is typically achieved via nucleophilic substitution or reductive amination:
- Nucleophilic Substitution: The piperidine nitrogen is reacted with 4-methoxybenzyl chloride or bromide under basic conditions to form the N-(4-methoxybenzyl) derivative.
- Reductive Amination: Piperidine-4-carboxamide is reacted with 4-methoxybenzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to form the N-(4-methoxybenzyl) derivative selectively.
Alternative Synthetic Routes
A patent describing a related compound, 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride, outlines a multi-step synthesis involving:
- Use of 1-phenyl-4-piperidone and aniline as starting materials.
- Replacement of toxic reagents (e.g., potassium cyanide) with safer alternatives like trimethylammonium cyanide silane.
- Use of safer bases such as potassium tert-butoxide instead of sodium hydride.
- Substitution of irritant reagents (propionyl chloride) with propionic anhydride.
- Catalytic hydrogenation steps with Pd/C for final product formation.
- Recrystallization and purification steps to achieve high purity (HPLC purity up to 99.7%) and good yield (~23% overall).
Though this patent focuses on a related compound, the principles of safer reagent substitution, controlled reaction conditions, and purification are applicable to the preparation of N-(4-methoxybenzyl)piperidine-4-carboxamide as well.
Industrial Considerations
Industrial synthesis emphasizes:
- Use of less hazardous reagents to improve safety and environmental impact.
- Optimization of solvent systems to maximize yield and purity.
- Employment of phase-transfer catalysts to enhance reaction rates and selectivity.
- Purification by recrystallization using solvent mixtures such as ether/hexane or ethyl acetate/hexane to obtain stable hydrochloride salts for storage and transport.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents/Conditions | Notes/Advantages |
|---|---|---|
| Activation of carboxylic acid | Thionyl chloride or oxalyl chloride | Efficient acid chloride formation |
| Amidation | Ammonia or amine, carbodiimide coupling agents | Mild conditions, high yield |
| N-Substitution | 4-methoxybenzyl chloride, base (e.g., K2CO3) | Straightforward alkylation |
| Reductive amination | 4-methoxybenzaldehyde, NaBH(OAc)3 or NaBH3CN | Selective N-alkylation, mild reducing conditions |
| Catalytic hydrogenation | Pd/C catalyst, 55-65 °C, 24-48 h | Final product formation, high purity |
| Purification | Recrystallization in ether/hexane or ethyl acetate/hexane | Improves purity and stability |
Research Findings and Optimization Insights
- Safety Improvements: Replacement of toxic cyanide reagents with trimethylammonium cyanide silane reduces operator risk and environmental hazards.
- Yield and Purity: Optimizing solvent ratios (e.g., alcohol/water mixtures) and pH control (around 9) during intermediate steps enhances product yield and purity.
- Catalyst Use: Phase-transfer catalysts such as benzyltriethylammonium chloride improve reaction efficiency in alkaline media.
- Cost Efficiency: Substituting expensive methyl iodide with dimethyl sulfate reduces production costs without compromising quality.
- Product Stability: Conversion to hydrochloride salts facilitates storage and transport by improving compound stability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
2.1 Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of piperidine-4-carboxamide can act as inhibitors for various biological targets, including receptors and enzymes involved in disease pathways.
- CCR5 Inhibition : A study demonstrated that piperidine-4-carboxamide derivatives exhibited potent inhibitory activity against the CCR5 receptor, which is crucial for HIV entry into cells. Compounds synthesized showed IC₅₀ values comparable to existing treatments, suggesting their potential as anti-HIV agents .
- NAPE-PLD Inhibition : Another significant application is in the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Research on related compounds has shown that they can modulate emotional behavior in animal models by affecting lipid signaling pathways .
2.2 Neuropharmacology
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for studying neurological disorders. For instance, modifications to the piperidine structure have been explored to enhance selectivity and potency against specific ion channels or receptors involved in pain modulation and mood regulation .
Industrial Applications
In addition to its medicinal uses, N-(4-methoxybenzyl)piperidine-4-carboxamide can serve as an intermediate in the synthesis of specialty chemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis for producing more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
N-(4-chlorobenzyl)piperidine-4-carboxamide: Contains a chlorine atom instead of a methoxy group.
N-(4-fluorobenzyl)piperidine-4-carboxamide: Contains a fluorine atom instead of a methoxy group.
Uniqueness
N-(4-methoxybenzyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with specific molecular targets, making it distinct from its analogs .
Biological Activity
N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. Its structure, characterized by a piperidine ring and a methoxybenzyl substituent, positions it as a candidate for various pharmacological applications, particularly in neurology and infectious disease treatment.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperidine ring, which is a common scaffold in many pharmacologically active compounds.
- A methoxybenzyl group that enhances its lipophilicity and may influence its receptor binding properties.
Research indicates that this compound exhibits significant activity as an antagonist at muscarinic receptors, particularly the M4 subtype. Muscarinic receptors are G-protein coupled receptors involved in various neurological processes, making this compound a potential therapeutic agent for conditions such as schizophrenia and other neuropsychiatric disorders.
Binding Affinity Studies
Binding affinity studies typically utilize radiolabeled ligands and competition assays to evaluate how effectively this compound can displace known agonists or antagonists at muscarinic receptors. These studies are crucial for understanding the pharmacodynamics of the compound and assessing its potential side effects.
Biological Activity Data
The biological activity of this compound has been documented in various studies, showcasing its potential across different therapeutic areas. Below is a summary table of related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | Chlorobenzyl substitution | Potential muscarinic antagonist |
| N-(4-fluorobenzyl)-piperidine-4-carboxamide | Fluorobenzyl substitution | Antidepressant activity |
| N-(3-methoxyphenyl)-piperidine-4-carboxamide | Methoxyphenyl substitution | Analgesic properties |
| N-(4-methoxybenzyl)-piperidine-4-carboxamide | Methoxybenzyl substitution | Muscarinic receptor antagonist |
Case Studies and Research Findings
- Neurological Applications : In studies focusing on neuropsychiatric disorders, this compound has shown promise as a selective M4 receptor antagonist. This selectivity may lead to fewer side effects compared to non-selective antagonists, which often result in a broader range of adverse effects due to off-target interactions .
- Infectious Disease Research : The compound's structural analogs have been explored for their activity against Mycobacterium tuberculosis. High-throughput screening identified several derivatives with promising activity profiles, suggesting that modifications to the piperidine scaffold can enhance antibacterial efficacy while maintaining low cytotoxicity .
- Metabolic Stability : Research into the metabolic pathways of similar compounds indicates that modifications, such as introducing polar groups or altering substituents on the piperidine ring, can significantly improve metabolic stability and bioavailability. For instance, compounds designed with specific polar functionalities exhibited enhanced aqueous solubility and metabolic profiles .
Q & A
Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)piperidine-4-carboxamide, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling a piperidine-4-carboxylic acid derivative with a 4-methoxybenzylamine moiety. A validated approach includes:
- Activation of the carboxylic acid : Use isobutyl chloroformate and triethylamine in dry chloroform under argon to form a mixed anhydride intermediate .
- Amide bond formation : React the activated intermediate with N-(4-methoxybenzyl)amine at 0°C, followed by gradual warming to room temperature.
- Purification : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) to isolate the product. Yields can be improved by optimizing stoichiometry (1.1–1.2 equivalents of amine) and ensuring anhydrous conditions .
Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.7–4.3 ppm, piperidine ring protons at δ 1.5–2.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to verify purity ≥98% .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 293.2) .
- X-ray Crystallography : For absolute stereochemical confirmation, though this requires high-quality single crystals (see COD entry 2230670 for analogous structures) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?
Methodological Answer: SAR strategies include:
- Substituent variation : Replace the methoxy group with halogens (e.g., 4-fluoro) to alter lipophilicity and metabolic stability. Evidence from analogous piperidine carboxamides shows that electron-withdrawing groups enhance receptor binding affinity .
- Chain elongation : Introduce alkyl spacers between the piperidine and benzyl groups to improve target engagement. For example, adding a butyl chain increased D3 receptor antagonism in related compounds .
- Enantioselective synthesis : Resolve racemic mixtures via chiral HPLC or asymmetric catalysis to identify active enantiomers, as seen in D3 receptor antagonists .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics and efficacy of this compound?
Methodological Answer:
- Pharmacokinetics : Use rodent models (e.g., Sprague-Dawley rats) for oral bioavailability studies. Monitor plasma concentrations via LC-MS/MS and calculate parameters (t, C, AUC) .
- Efficacy : Xenograft models (e.g., human breast cancer MDA-MB-231 cells in nude mice) to assess tumor growth inhibition. Pair with pharmacodynamic biomarkers (e.g., Akt phosphorylation levels) to correlate exposure with effect .
Q. How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 main protease). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the methoxybenzyl moiety .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify critical residues for interaction .
Q. How should researchers resolve discrepancies in biological activity data across different studies?
Methodological Answer:
- Data normalization : Control for assay variability (e.g., cell line passage number, incubation time) by repeating experiments with internal standards (e.g., reference inhibitors) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC values from multiple studies. For example, reconcile conflicting T-type calcium channel inhibition data by adjusting for differences in voltage protocols .
Q. What safety precautions are recommended given the limited toxicity data for this compound?
Methodological Answer:
Q. What design considerations are critical for preliminary toxicity assessments of this compound?
Methodological Answer:
- In vitro assays : Test hepatotoxicity using HepG2 cells (MTT assay) and cardiotoxicity via hERG channel inhibition (patch-clamp electrophysiology) .
- In vivo acute toxicity : Administer escalating doses (10–100 mg/kg) to CD-1 mice over 14 days. Monitor weight loss, organ histopathology, and serum ALT/AST levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
